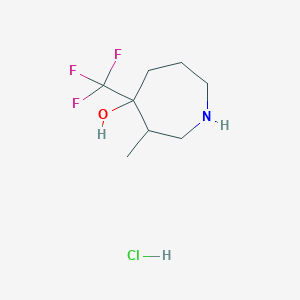

3-Methyl-4-(trifluoromethyl)azepan-4-ol hydrochloride

CAS No.:

Cat. No.: VC13576341

Molecular Formula: C8H15ClF3NO

Molecular Weight: 233.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15ClF3NO |

|---|---|

| Molecular Weight | 233.66 g/mol |

| IUPAC Name | 3-methyl-4-(trifluoromethyl)azepan-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C8H14F3NO.ClH/c1-6-5-12-4-2-3-7(6,13)8(9,10)11;/h6,12-13H,2-5H2,1H3;1H |

| Standard InChI Key | ANRAYEWHCSIYNG-UHFFFAOYSA-N |

| SMILES | CC1CNCCCC1(C(F)(F)F)O.Cl |

| Canonical SMILES | CC1CNCCCC1(C(F)(F)F)O.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a saturated azepane ring (a seven-membered nitrogen-containing heterocycle) with three key substituents:

-

A hydroxyl group (-OH) at the 4th position, enabling hydrogen bonding.

-

A trifluoromethyl group (-CF₃) at the 4th position, enhancing lipophilicity and metabolic stability .

-

A methyl group (-CH₃) at the 3rd position, influencing steric effects and ring conformation.

The hydrochloride salt form improves solubility in aqueous media, making it suitable for biological assays .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

¹H/¹³C NMR: The hydroxyl proton appears as a broad singlet (δ ~1.5–2.5 ppm), while the trifluoromethyl group contributes to distinct splitting patterns in the ¹⁹F NMR spectrum (δ ~-72 ppm) .

-

IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm⁻¹) and -CF₃ (1100–1200 cm⁻¹) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves multi-step reactions focusing on introducing the trifluoromethyl group into the azepane framework:

-

Ring Formation: Cyclization of precursor amines or ketones via gold-catalyzed [5 + 2] annulation to construct the azepane ring.

-

Trifluoromethylation: Electrophilic or nucleophilic trifluoromethylation using reagents like CF₃SiMe₃ or CF₃Cu .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to enhance yield (70–85%) and purity (>95%).

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Azepane Formation | AuCl₃, DCM, 40°C | 75% |

| Trifluoromethylation | CF₃SiMe₃, KF, DMF | 82% |

| Hydrochloride Salt | HCl (g), Et₂O | 95% |

Pharmacological Applications

CNS-Targeted Drug Development

The compound serves as an intermediate in synthesizing GABA receptor modulators and serotonin reuptake inhibitors. Its trifluoromethyl group enhances blood-brain barrier permeability, making it valuable for anxiety and depression therapeutics .

Enzyme Inhibition Studies

Preliminary assays suggest activity against N-acetyl glucosaminidases, enzymes linked to inflammatory pathways. The hydroxyl group acts as a proton donor in enzyme active sites, while the CF₃ group stabilizes binding via hydrophobic interactions.

Biological Activity and Mechanism

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ > 6 hours in murine models) .

Comparison with Structural Analogs

Table 3: Key Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume